molecular formula C10H8N2O3 B1605342 6-Methyl-4-nitroquinoline 1-oxide CAS No. 715-48-0

6-Methyl-4-nitroquinoline 1-oxide

Cat. No. B1605342
CAS RN: 715-48-0
M. Wt: 204.18 g/mol
InChI Key: VJJJEAZZHWTTED-UHFFFAOYSA-N
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Description

6-Methyl-4-nitroquinoline 1-oxide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is a derivative of 4-Nitroquinoline 1-oxide (4-NQO), which is a chemical carcinogen . 4-NQO induces DNA damage and apoptosis via a p53-dependent mitochondrial signaling pathway .


Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 6-Methyl-4-nitroquinoline 1-oxide consists of a quinoline core with a nitro group at the 4-position and a methyl group at the 6-position . The quinoline core is a heterocyclic aromatic compound, which is a vital scaffold for leads in drug discovery .


Chemical Reactions Analysis

4-NQO, the parent compound of 6-Methyl-4-nitroquinoline 1-oxide, is known to form 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species . It’s also known to induce DNA lesions usually corrected by nucleotide excision repair .

Scientific Research Applications

Neoplastic Transformation of Cells

6-Methyl-4-nitroquinoline 1-oxide (6-Me-4NQO) has been used in research to study the neoplastic transformation of human cells. In a study by Kakunaga (1978), human fibroblast cells were exposed to 4-nitroquinoline 1-oxide, resulting in altered cell growth patterns indicative of neoplastic transformation. This transformation was characterized by higher cell density, ability to grow in soft agar, and the formation of solid tumors in mice (Kakunaga, 1978).

DNA-Protein Complex Breakage

Andoh et al. (1975) studied the effects of 4-nitroquinoline 1-oxide derivatives on DNA-protein complex scission in mouse fibroblasts. They found that 6-Me-4NQO, along with other derivatives, correlated well with carcinogenicity, indicating its role in DNA damage (Andoh, Ide, Saito, & Kawazoe, 1975).

Genotoxicity and Clastogenicity

Brüsehafer et al. (2015) used 4-Nitroquinoline 1-oxide (4NQO) as a positive control in genotoxicity assays. Their research highlighted the cell-type-dependent clastogenicity of 4NQO and its link to cytotoxicity and exposure length. This study provides insights into the mutagenic properties of 4NQO and related compounds (Brüsehafer, Manshian, Doherty, Zaïr, Johnson, Doak, & Jenkins, 2015).

Metabolism and Carcinogenesis

Sugimura, Okabe, and Nagao (1966) investigated the metabolism of 4-nitroquinoline 1-oxide, focusing on an enzyme in rat liver that converts it to a potential proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide. This research contributes to understanding the enzymatic processes involved in carcinogenesis by nitroquinolines (Sugimura, Okabe, & Nagao, 1966).

RNA Synthesis Inhibition

Paul, Reynolds, and Montgomery (1969) examined the effects of 4-nitroquinoline-N-oxide on RNA synthesis, noting significant inhibition in tissue culture systems. This study adds to the understanding of how 4NQO impacts cellular processes at the molecular level (Paul, Reynolds, & Montgomery, 1969).

DNA Repair Sensitivity

Nagao and Sugimura (1972) researched the sensitivity of repair-deficient mutants to 4-nitroquinoline 1-oxide and its derivatives. Their work provides valuable information on DNA repair mechanisms and the impact of 4NQO on different cellular mutants (Nagao & Sugimura, 1972).

Chemical-Induced DNA Repair

Romagna, Kulkarni, and Anderson (1985) used the nucleoid sedimentation assay to study chemical-induced DNA repair in vivo, focusing on the effects of 4-nitroquinoline-1-oxide. This research is crucial inunderstanding how different carcinogens like 4NQO induce DNA damage and the body's subsequent repair mechanisms (Romagna, Kulkarni, & Anderson, 1985).

Detoxification Dynamics

Peklak-Scott, Townsend, and Morrow (2005) investigated the dynamics of glutathione conjugation and conjugate efflux in detoxifying 4-nitroquinoline 1-oxide. Their research sheds light on the roles of glutathione, glutathione S-transferase, and multidrug resistance protein 1 in the detoxification process of NQO (Peklak-Scott, Townsend, & Morrow, 2005).

Tumor Induction in Mice

Nomura, Okamoto, Tateishi, Kimura, and Isa (1974) conducted a study on the tumor induction in the progeny of mice receiving 4-nitroquinoline 1-oxide during pregnancy or lactation. This research provides insights into the carcinogenic effects of 4NQO on different developmental stages in mice (Nomura, Okamoto, Tateishi, Kimura, & Isa, 1974).

Oral Carcinogenesis Model

Nauta, Roodenburg, Nikkels, Witjes, and Vermey (1996) utilized the carcinogen 4NQO to induce squamous cell carcinoma in the palatal mucosa of rats, providing a model for studying oral carcinogenesis and its preceding premalignant mucosal changes (Nauta, Roodenburg, Nikkels, Witjes, & Vermey, 1996).

Safety And Hazards

4-NQO is classified as a carcinogen and is considered hazardous . It may cause cancer and is advised to be handled with special instructions . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Future research on 6-Methyl-4-nitroquinoline 1-oxide and its parent compound 4-NQO could focus on further elucidating their mechanisms of action, particularly their ability to induce DNA damage and apoptosis . Additionally, their potential applications in the prevention and treatment of cancer could be explored .

properties

IUPAC Name

6-methyl-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-9-8(6-7)10(12(14)15)4-5-11(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJJEAZZHWTTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221715
Record name Quinoline, 6-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-nitroquinoline 1-oxide

CAS RN

715-48-0
Record name 6-Methyl-4-nitroquinoline 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=715-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Andoh, T Ide, M Saito, Y Kawazoe - Cancer Research, 1975 - AACR
… Strong carcinogens such as 4-nitroquinoline 1-oxide, 2-methyl-4-nitroquinoline 1-oxide, 6-methyl-4-nitroquinoline 1-oxide, 6-chloro-4-nitroquinoline 1-oxide, and 4-…
Number of citations: 14 aacrjournals.org
H ISAKA, S KOURA, M KOURA… - … Japanese Journal of …, 1977 - jstage.jst.go.jp
… A total of 9 derivatives were tested, including 4-NQO, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), 6-chloro-4-nitroquinoline 1-oxide (6-Cl-4-NQO), 6-methyl-4-nitroquinoline 1oxide (6-…
Number of citations: 4 www.jstage.jst.go.jp
Y HAYASHI, T HASEGAWA… - The Japanese Journal of …, 1970 - jstage.jst.go.jp
… , 4-nitro quinaldine 1-oxide, 6-methyl-4-nitroquinoline 1-oxide and 6-chloro-4-nitroquinoline 1 … Of these compounds, 3-methyl-4-nitroquinoline 1-oxide, 6-methyl 4-nitroquinoline 1-oxide …
Number of citations: 3 www.jstage.jst.go.jp
Y Hayashi, T HASEGAWA - GANN Japanese Journal of Cancer …, 1970 - jstage.jst.go.jp
… also occurred with 4hydroxyaminoquinoline 1-oxide as well as with various 4-nitroquinoline 1-oxide derivatives such as 4-nitroquinaldine 1-oxide, 6-methyl-4-nitroquinoline 1-oxide, …
Number of citations: 11 www.jstage.jst.go.jp
D Actinomycin - Fortschritte der Krebsforschung Progres dans les … - Springer
… 32-of quinoline 1-oxide 32-of 3-methylquinoline 1-oxide 32-of 4-nitroquinoline 32-of 6-nitroquinoline 32-of 6-carboxy-4-nitroquinoline 1-oxide 44-of 6-methyl-4-nitroquinoline 1-oxide 44-…
Number of citations: 0 link.springer.com
H Endo - Chemistry and Biological Actions of 4-Nitroquinoline 1 …, 1971 - Springer
… (1966) examined the sarcomagenic activity of three derivatives of 4-nitroquinoline 1-oxide by repeated subcutaneous injection in mice: 6-methyl-4-nitroquinoline 1-oxide, 6,7-dimethyl-4-…
Number of citations: 9 link.springer.com
TK Hodges, OE Elzam - Nature, 1967 - nature.com
INHIBITION of respiration by azide has been known for many years. It is now generally considered that azide not only inhibits electron transfer through the cytochrome chain, …
Number of citations: 13 www.nature.com
F Fukuoka - Chemistry and Biological Actions of 4-Nitroquinoline 1 …, 1971 - Springer
Although 4-nitroquinoline 1-oxide is now known as one of the potent carcinogens, the first interest in the biological property of this compound arose out of its strong antibacterial (Arai …
Number of citations: 2 link.springer.com
EAB Brown - Drug metabolism reviews, 1975 - Taylor & Francis
The biochemical pharmacology of lung tissue has received relatively little attention until recently. Much has been written about pulmonary damage resulting from inhalation of various …
Number of citations: 121 www.tandfonline.com
D Actinomycin - Recent Results in Cancer Research, 1965 - Springer-Verlag
Number of citations: 0

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